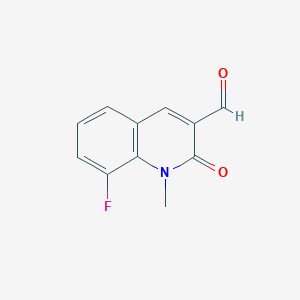

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

CAS No.: 2091632-41-4

Cat. No.: VC3131803

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091632-41-4 |

|---|---|

| Molecular Formula | C11H8FNO2 |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 8-fluoro-1-methyl-2-oxoquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H8FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-6H,1H3 |

| Standard InChI Key | BYEGFOZJIRQPSV-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC=C2F)C=C(C1=O)C=O |

| Canonical SMILES | CN1C2=C(C=CC=C2F)C=C(C1=O)C=O |

Introduction

Physical and Chemical Properties

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is characterized by its distinctive molecular structure and specific physicochemical properties. This quinoline derivative contains a bicyclic system with multiple functional groups that contribute to its reactivity and potential biological interactions.

Structural Characteristics

The compound features a fused quinoline ring system with several key functional groups strategically positioned to influence its chemical behavior and biological activity. The molecular structure includes a fluorine atom at the 8-position, a methyl group at the 1-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position. This configuration creates a unique spatial arrangement that determines the compound's interaction with biological targets.

The basic properties of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 2091632-41-4 |

| Molecular Formula | C₁₁H₈FNO₂ |

| Molecular Weight | 205.18 g/mol |

| Structural Classification | Quinoline derivative |

| Functional Groups | Fluorine, methyl, oxo, carbaldehyde |

Chemical Reactivity

The reactivity of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is largely determined by its functional groups. The carbaldehyde group at the 3-position is particularly reactive and can participate in various chemical transformations. The presence of the fluorine atom at the 8-position significantly influences the electronic distribution within the molecule, enhancing its reactivity and biological interactions through electronic effects.

Similar quinoline derivatives are known to participate in various chemical reactions, including nucleophilic substitution reactions, oxidation-reduction processes, and condensation reactions. The carbaldehyde group specifically can undergo reactions typical of aldehydes, such as the formation of imines, hydrazones, or thiosemicarbazones, which may have applications in the synthesis of more complex structures .

Synthesis Methods

Various synthetic routes can be employed to produce 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, each with specific advantages depending on the desired yield, purity, and reaction conditions.

Reagents and Conditions

For related quinoline derivatives, common reagents include Sigma Aldrich chemicals, with reactions typically monitored via NMR spectroscopy (400.22 MHz for ¹H and 100.63 MHz for ¹³C) and mass spectrometry for structure confirmation . Reactions generally utilize solvents such as acetic acid, with reflux conditions maintained for several hours to ensure complete conversion.

Mechanism of Action

The biological activity of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde likely derives from its structural features that enable specific interactions with biological targets.

Biological Targets and Interactions

Many quinoline derivatives, including compounds structurally similar to 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, are known to interact with various biological targets, including enzymes, receptors, and DNA. These interactions typically occur through non-covalent bonds such as hydrogen bonding and π-π stacking, which are facilitated by the compound's aromatic structure and functional groups.

The fluorine substituent at the 8-position likely plays a crucial role in enhancing these interactions. Fluorine atoms are known to increase lipophilicity, which can improve membrane permeability and drug-like properties. Additionally, the electronegative nature of fluorine can influence the electronic distribution within the molecule, potentially enhancing binding affinity to target proteins.

Structure-Activity Relationship

The specific arrangement of functional groups in 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde contributes to its biological activity profile. Research on related compounds suggests that:

-

The position and nature of substituents on the quinoline ring significantly impact biological activity.

-

The fluorine atom at the 8-position likely enhances lipophilicity and potentially increases binding affinity to target proteins.

-

The carbaldehyde group at the 3-position may participate in hydrogen bonding with amino acid residues in target proteins.

Studies of similar compounds have demonstrated that quinoline derivatives can exhibit various biological activities, including antibacterial properties . The specific activity of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde would depend on its unique structural features and how they influence interaction with biological targets.

Research Applications

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has potential applications in various research fields, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, quinoline derivatives have been extensively studied for their diverse biological activities. The specific structural features of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde make it a potential candidate for developing new therapeutic agents.

Related compounds have been investigated for their antibacterial properties , suggesting that this fluorinated quinoline derivative might also exhibit similar activity. The compound's structural similarity to other bioactive quinolines indicates potential applications in drug discovery programs targeting various diseases.

Chemical Synthesis

The reactivity of the carbaldehyde group at the 3-position makes 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde a valuable building block for the synthesis of more complex structures. This functional group can participate in various condensation reactions, leading to the formation of imines, hydrazones, or thiosemicarbazones .

For example, similar quinoline-3-carbaldehydes have been used to synthesize thiosemicarbazone derivatives through condensation reactions, which may exhibit enhanced biological activities . These synthetic transformations expand the potential applications of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in chemical research.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several structurally related quinoline derivatives have been reported in the literature, including:

-

1-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde (CAS: 67735-60-8)

-

8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

-

6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (C₁₁H₈FNO₃, MW: 221.18 g/mol)

The following table compares the key structural features of these related compounds:

| Compound | Position of Fluorine | Position of Methyl | Position of Functional Group | Nature of Functional Group |

|---|---|---|---|---|

| 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 8 | 1 | 3 | Carbaldehyde |

| 1-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | None | 1 | 3 | Carbaldehyde |

| 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 8 | 1 | 4 | Carboxylic acid |

| 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 6 | 8 | 4 | Carboxylic acid |

Biological Activity Differences

The biological activities of these related compounds vary based on their structural differences. For instance, 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a member of the fluoroquinolone antibiotic class and exhibits potent antibacterial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV.

The positioning of the fluorine atom and other substituents significantly impacts the biological activity profile. The presence of fluorine at the 8-position in 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, as opposed to the 6-position in some related compounds, may result in different biological interactions and therapeutic potential.

Future Research Directions

Research on 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and related quinoline derivatives presents several promising avenues for future investigation.

Structure Optimization

Future research could focus on structural modifications to optimize the biological activity of 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This might include:

-

Exploring the effect of different substituents at various positions on the quinoline ring

-

Investigating the impact of modifications to the carbaldehyde group

-

Examining how alterations to the methyl group at the 1-position affect activity

These structural optimizations could lead to compounds with enhanced biological activity or improved pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume